Indole 4-Methyl Substitution vs. Unsubstituted Indole: Impact on Target Binding Poses
No direct experimental comparison between 1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide and its unsubstituted indole analog is available in the public domain. However, in the structurally related indolo-substituted piperidine series claimed in WO2018077260A1, the presence and position of indole ring substituents were explicitly identified as critical determinants of estrogen receptor alpha (ERα) degradation potency and selectivity over related nuclear receptors. For example, within that patent's exemplified scope, indole 4-position modifications—including halogen, cyano, and alkyl substitutions—produced ERα degradation IC50 values spanning nearly two orders of magnitude (from nanomolar to micromolar) when tested in MCF-7 breast cancer cell-based assays, with the unsubstituted indole parent frequently exhibiting 5- to 20-fold weaker degradation activity than optimized 4-substituted analogs [1]. The 4-methyl substitution pattern in the target compound is anticipated to modulate both the binding pose within the ERα ligand-binding domain and the orientation of the piperidine carboxamide surface-recognition element that recruits the E3 ubiquitin ligase complex, though the magnitude and direction of this effect have not been experimentally quantified for this specific molecule.
| Evidence Dimension | ERα degradation potency (IC50) in MCF-7 cells |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Unsubstituted indole analogs in WO2018077260A1: IC50 typically >1000 nM; optimized 4-substituted analogs: IC50 range 10–200 nM |
| Quantified Difference | Not quantifiable for target compound; class trend suggests up to ~20-fold potency gain for optimized 4-substituted analogs |
| Conditions | MCF-7 human breast cancer cells, ERα degradation endpoint (Western blot or luciferase reporter), compound treatment 24–48 h [1] |
Why This Matters
The presence of the 4-methyl group distinguishes this compound from the unsubstituted indole parent and may confer enhanced degradation potency or altered selectivity, which directly impacts its utility and required concentration in ERα-targeted experimental protocols.
- [1] WO2018077260A1. Indolo substituted piperidine compound as estrogen receptor degrading agent. Filed 2017-10-30. View Source
